molecular formula C16H22FN5O2 B7096015 N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine

N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine

Cat. No.: B7096015
M. Wt: 335.38 g/mol
InChI Key: GFQGUPUKFRLEQE-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine is a synthetic compound characterized by its unique chemical structure, which includes a tetrazole ring, a fluorophenoxy group, and a methyloxan moiety

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O2/c1-12-11-14(7-9-23-12)22-16(18-19-20-22)21(2)8-10-24-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGUPUKFRLEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)N2C(=NN=N2)N(C)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with methylamine to produce N-methyl-2-(4-fluorophenoxy)ethylamine. The final step involves the cyclization of this intermediate with 2-methyloxan-4-yl isocyanate to form the tetrazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
  • N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-(2-methyloxan-4-yl)tetrazol-5-amine is unique due to its combination of a tetrazole ring and a methyloxan moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to similar compounds, making it a valuable tool in scientific research.

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